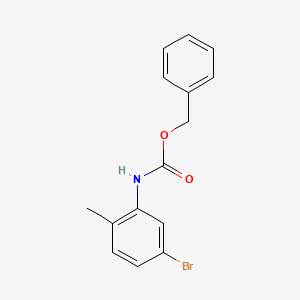

N-(Benzyloxycarbonyl)-5-bromo-2-methylaniline

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(Benzyloxycarbonyl)-5-bromo-2-methylaniline is an organic compound that belongs to the class of benzyloxycarbonyl-protected amines. This compound is characterized by the presence of a benzyloxycarbonyl (Cbz) group, which is commonly used as a protecting group for amines in organic synthesis. The compound also contains a bromine atom and a methyl group attached to the aniline ring, which can influence its reactivity and applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(Benzyloxycarbonyl)-5-bromo-2-methylaniline typically involves the protection of the amine group of 5-bromo-2-methylaniline with a benzyloxycarbonyl group. This can be achieved by reacting 5-bromo-2-methylaniline with benzyl chloroformate in the presence of a mild base such as sodium carbonate or triethylamine at room temperature . The reaction proceeds smoothly to yield the desired protected amine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to achieve consistent product quality.

化学反应分析

Types of Reactions

N-(Benzyloxycarbonyl)-5-bromo-2-methylaniline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Deprotection Reactions: The benzyloxycarbonyl group can be removed to yield the free amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and organometallic reagents. Conditions typically involve the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts such as palladium or copper.

Deprotection Reactions: Deprotection of the benzyloxycarbonyl group can be achieved using hydrogenation with palladium on carbon (Pd/C) or by treatment with strong acids like trifluoroacetic acid (TFA) in the presence of scavengers.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used. For example, substitution with an amine yields a new amine derivative.

Deprotection Reactions: The major product is 5-bromo-2-methylaniline, obtained after removal of the benzyloxycarbonyl group.

科学研究应用

N-(Benzyloxycarbonyl)-5-bromo-2-methylaniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of various organic compounds

作用机制

The mechanism of action of N-(Benzyloxycarbonyl)-5-bromo-2-methylaniline involves its role as a protected amine. The benzyloxycarbonyl group protects the amine functionality during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further chemical reactions, such as forming amide bonds or undergoing nucleophilic substitution .

相似化合物的比较

N-(Benzyloxycarbonyl)-5-bromo-2-methylaniline can be compared with other benzyloxycarbonyl-protected amines:

N-(Benzyloxycarbonyl)-2-methylaniline: Lacks the bromine atom, making it less reactive in substitution reactions.

N-(Benzyloxycarbonyl)-5-chloro-2-methylaniline: Contains a chlorine atom instead of bromine, which can influence its reactivity and applications.

N-(Benzyloxycarbonyl)-5-bromo-2-ethylaniline: Has an ethyl group instead of a methyl group, affecting its steric properties and reactivity

These comparisons highlight the unique reactivity and applications of this compound due to the presence of both the bromine atom and the benzyloxycarbonyl-protected amine group.

生物活性

N-(Benzyloxycarbonyl)-5-bromo-2-methylaniline is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a benzyl carbamate moiety and a bromo-substituted aniline structure, which are critical for its interaction with biological targets. The presence of the bromine atom enhances the compound's reactivity and potential biological interactions.

Anticancer Activity

Recent studies have evaluated the anticancer properties of compounds related to this compound. For instance, derivatives based on the indolin-2-one scaffold have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 7d | MCF-7 | 2.93 ± 0.47 |

| 7c | MCF-7 | 7.17 ± 0.94 |

| Doxorubicin | MCF-7 | 4.30 ± 0.84 |

These derivatives exhibited significant anti-proliferative effects, with some compounds outperforming the standard chemotherapy agent doxorubicin in terms of efficacy against breast cancer cells (MCF-7) . The mechanism appears to involve the induction of apoptosis, as evidenced by increased levels of apoptotic markers such as caspase-3 and Bcl-2 modulation.

The biological activity of this compound can be attributed to several mechanisms:

- VEGFR-2 Inhibition : Certain derivatives have demonstrated inhibitory effects on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis. For example, compounds 7c and 7d showed IC50 values of 0.728 µM and 0.503 µM, respectively .

- Cell Cycle Arrest : Studies indicated that these compounds can induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.

- Apoptosis Induction : The modulation of apoptotic pathways has been confirmed through assays measuring caspase activity and changes in Bcl-2 family protein expression.

Anti-inflammatory Activity

In addition to anticancer properties, this compound exhibits anti-inflammatory effects. Compounds derived from similar structures have been shown to inhibit the expression of pro-inflammatory markers such as COX-2 and IL-1β:

| Compound | Inhibition (%) |

|---|---|

| Compound 2e | COX-2: 82.5% |

| Compound 2e | IL-1β: 89.5% |

These findings suggest that the compound may interfere with inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

Case Studies and Research Findings

Several case studies have explored the biological activities of compounds related to this compound:

- In Vitro Studies : A series of in vitro assays demonstrated that specific derivatives not only inhibited cancer cell growth but also showed minimal cytotoxicity towards non-tumorigenic cells (e.g., MCF-10A), indicating selectivity for cancerous cells .

- Molecular Docking Studies : Computational analyses provided insights into the binding affinities of these compounds with target proteins, revealing potential interactions that could be exploited for drug design .

- Pharmacological Evaluations : Further pharmacological evaluations confirmed the anti-inflammatory properties, with compounds exhibiting significant reductions in edema in animal models .

属性

IUPAC Name |

benzyl N-(5-bromo-2-methylphenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO2/c1-11-7-8-13(16)9-14(11)17-15(18)19-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRMDEDYAJQNDHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。